molecular formula C12H26O2 B14724812 1-[1-(3-Methylbutoxy)ethoxy]pentane CAS No. 13442-92-7

1-[1-(3-Methylbutoxy)ethoxy]pentane

Cat. No.: B14724812
CAS No.: 13442-92-7
M. Wt: 202.33 g/mol
InChI Key: ZDXAJQYVODZHIO-UHFFFAOYSA-N
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Description

1-[1-(3-Methylbutoxy)ethoxy]pentane is a chemical compound with the molecular formula C12H26O2. It is a colorless liquid with a unique chemical structure, characterized by the presence of both ether and alkane functional groups. This compound is known for its low volatility and specific physicochemical properties, such as a predicted density of 0.842±0.06 g/cm³ and a boiling point of 220.2±8.0 °C .

Preparation Methods

The synthesis of 1-[1-(3-Methylbutoxy)ethoxy]pentane typically involves the reaction of 3-methylbutanol with ethylene oxide, followed by the reaction of the resulting product with pentanol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the etherification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-[1-(3-Methylbutoxy)ethoxy]pentane can undergo various chemical reactions, including:

Scientific Research Applications

1-[1-(3-Methylbutoxy)ethoxy]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(3-Methylbutoxy)ethoxy]pentane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it a versatile compound in various applications .

Comparison with Similar Compounds

1-[1-(3-Methylbutoxy)ethoxy]pentane can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.

Properties

CAS No.

13442-92-7

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

1-[1-(3-methylbutoxy)ethoxy]pentane

InChI

InChI=1S/C12H26O2/c1-5-6-7-9-13-12(4)14-10-8-11(2)3/h11-12H,5-10H2,1-4H3

InChI Key

ZDXAJQYVODZHIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(C)OCCC(C)C

Origin of Product

United States

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